2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and an acetamide moiety linked to a 2-methoxyphenyl group.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-18-13-14-22-20(15-18)26(30)24(35(31,32)19-9-5-4-6-10-19)16-28(22)17-25(29)27-21-11-7-8-12-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSWKVRHLPATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the quinoline ring.
Introduction of the benzenesulfonyl group: This is achieved through sulfonylation reactions using benzenesulfonyl chloride.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction.
Acetamide formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzene derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Comparative Insights:
Substituent Effects on Solubility: The ethoxy group in the target compound (vs. Methoxy vs. Chloro Substitutions: The 2-methoxyphenyl group in the target compound may offer better blood-brain barrier penetration compared to the 4-chlorophenyl group in analogs 1 and 3, which is often associated with hepatotoxicity .
Structural Modifications and Bioactivity: The dioxinoquinolin core in analog 2 enhances planarity, favoring interactions with ATP-binding pockets in kinases (e.g., EGFR or CDK inhibitors) . Sulfonyl vs.
Synthetic Accessibility :
- Analogs with chlorophenyl or methylphenyl groups (e.g., analog 1) are often easier to synthesize due to commercially available precursors, whereas the target compound’s ethoxy and 2-methoxyphenyl groups may require multi-step functionalization .
Research Findings and Limitations
- Crystallographic Data : Analog 1’s structure was refined using SHELXL, a program optimized for handling sulfonyl and amide groups in heterocyclic systems . Similar methods could be applied to the target compound to resolve its conformational preferences.
- Gaps in Knowledge: No in vivo or in vitro data for the target compound are publicly available. Its hypothesized CNS activity (based on 2-methoxyphenyl) remains untested, unlike analogs with confirmed cytotoxicity (e.g., analog 3’s chlorophenyl derivative) .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. Its structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and an ethoxy group, which may influence its biological interactions.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of quinoline derivatives similar to the target compound. For instance, a study indicated that certain quinoline derivatives exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.20 µM to 1.90 µM . The specific activity of this compound has not been extensively documented in literature; however, its structural similarity to known active compounds suggests potential efficacy in inhibiting cancer cell proliferation.
The mechanism by which quinoline derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cell cycle regulation and apoptosis. For example, compounds that inhibit protein kinases involved in cell signaling have shown promise in preclinical models for various cancers . The target compound may similarly influence these pathways, although specific studies are required to elucidate its exact mechanism.
Study on Quinoline Derivatives
A significant study focused on a series of quinoline derivatives demonstrated their ability to inhibit xanthine oxidase and exhibit antioxidant properties. These derivatives were tested against several human cancer cell lines, revealing promising results with IC50 values indicating effective growth inhibition . While the specific compound of interest was not included in this study, it highlights the potential biological relevance of similar structures.
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been developed for various quinoline compounds to predict their biological activities based on structural features. These models consider electronic parameters and lipophilicity, which are crucial for understanding how modifications to the core structure can enhance or diminish biological activity . The incorporation of a benzenesulfonyl moiety in the target compound may enhance its binding affinity to biological targets.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
